molecular formula C14H19N3O2 B3006053 N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide CAS No. 2188734-84-9

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide

Cat. No.: B3006053
CAS No.: 2188734-84-9
M. Wt: 261.325
InChI Key: LNMXEWLVDYFGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the 6-methylpyridine derivative. One common method involves the α-methylation of pyridine using a continuous flow setup, which provides high selectivity and yield

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors or continuous flow systems to ensure high efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the coupling reactions and improve the overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and halogenated pyridine compounds.

Scientific Research Applications

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both ethyl and prop-2-enamide groups.

Properties

IUPAC Name

N-ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-14(19)17(5-2)10-13(18)16-9-12-7-6-11(3)15-8-12/h4,6-8H,1,5,9-10H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMXEWLVDYFGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CN=C(C=C1)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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